molecular formula C11H18N2O4 B7579839 (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid

(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid

Cat. No. B7579839
M. Wt: 242.27 g/mol
InChI Key: IUQWWDNYSABRTH-AMDVSUOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid, also known as OCA-B, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. OCA-B is a cyclic amino acid derivative that has a unique chemical structure, making it an attractive target for researchers interested in developing new drugs and therapeutic agents. In

Scientific Research Applications

(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid has been shown to have potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. This compound has been shown to have potent antiproliferative activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and also to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative and antimicrobial activity, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid in lab experiments is its unique chemical structure, which makes it an attractive target for researchers interested in developing new drugs and therapeutic agents. Additionally, this compound has been shown to have potent activity against cancer cells and bacteria, making it a valuable tool for studying these diseases. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are many potential future directions for research involving (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail to better understand its antiproliferative and antimicrobial activity. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of inflammatory diseases and other conditions.

Synthesis Methods

The synthesis of (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid involves the reaction of 8-oxa-3-azabicyclo[3.2.1]oct-3-ene-2,7-dione with N-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-2-9(10(14)15)12-11(16)13-5-7-3-4-8(6-13)17-7/h7-9H,2-6H2,1H3,(H,12,16)(H,14,15)/t7?,8?,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQWWDNYSABRTH-AMDVSUOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)N1CC2CCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)N1CC2CCC(C1)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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